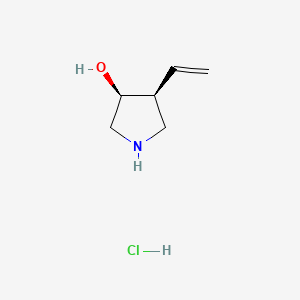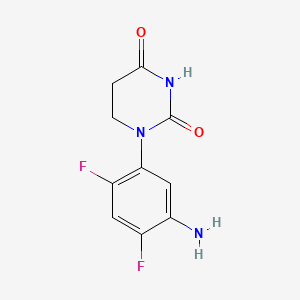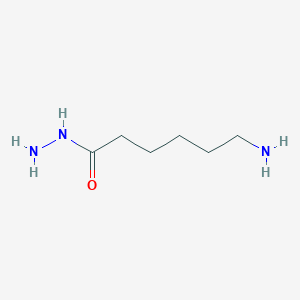
6-Aminohexanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminohexanehydrazide is an organic compound with the molecular formula C6H15N3O. It is a derivative of hexane, featuring an amino group (-NH2) and a hydrazide group (-CONHNH2).
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Aminohexanehydrazide can be synthesized through several methods. One common approach involves the reaction of hexane-1,6-diamine with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
Hexane-1,6-diamine + Hydrazine Hydrate: The reaction is carried out in an aqueous medium, often with the addition of a catalyst to enhance the reaction rate. The mixture is heated to a specific temperature to facilitate the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process may also incorporate purification steps such as crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Aminohexanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: The amino and hydrazide groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted amines or hydrazides .
Scientific Research Applications
6-Aminohexanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of polymers and other industrial materials due to its reactive functional groups .
Mechanism of Action
The mechanism of action of 6-Aminohexanehydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the context of its use. For example, it may inhibit enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Hexane-1,6-diamine: A precursor in the synthesis of 6-Aminohexanehydrazide.
Hydrazine Hydrate: Another precursor used in the synthesis process.
6-Aminohexanoic Acid: A related compound with similar structural features but different functional groups.
Uniqueness
Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial contexts .
Properties
CAS No. |
20248-37-7 |
|---|---|
Molecular Formula |
C6H15N3O |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
6-aminohexanehydrazide |
InChI |
InChI=1S/C6H15N3O/c7-5-3-1-2-4-6(10)9-8/h1-5,7-8H2,(H,9,10) |
InChI Key |
ODWYSEVREAVUNO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)NN)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Bromomethyl)cyclopentyl]acetic acid](/img/structure/B13499146.png)
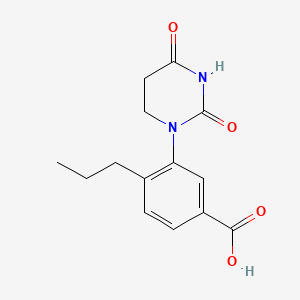
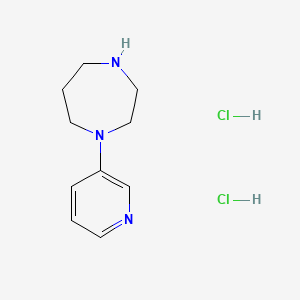

![4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13499161.png)
![n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride](/img/structure/B13499165.png)
![Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)
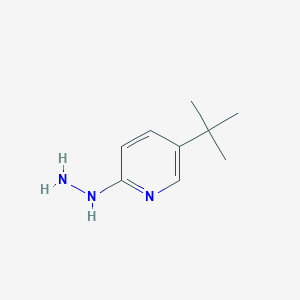
![3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13499199.png)
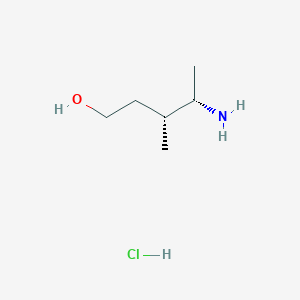
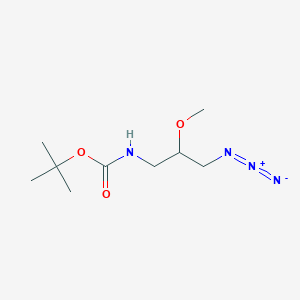
![[4-(Dimethylamino)-4-piperidyl]methanol](/img/structure/B13499220.png)
